![molecular formula C20H19N3O4S B2466082 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide CAS No. 941984-58-3](/img/structure/B2466082.png)
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups and rings, including a pyridazinone ring . Pyridazinone derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyridazinone ring is a key component of this molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazinone derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyridazinone derivatives typically have good solubility and stability due to the presence of the pyridazinone ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Synthesis
- The compound's sulfamoyl moiety makes it a candidate for synthesizing heterocyclic compounds with potential antimicrobial properties. Darwish et al. (2014) synthesized various heterocyclic compounds incorporating sulfamoyl moieties, demonstrating their efficacy as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis of Novel Thieno[2,3-c]pyridazines
- Al-Kamali et al. (2014) explored the synthesis of novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, showing potential for developing new chemical entities with possible applications in pharmaceuticals (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Histamine H3 Receptor Antagonist Development
- Hudkins et al. (2011) discovered a pyridazin-3-one derivative as a potent histamine H3 receptor antagonist, suggesting applications in the treatment of cognitive and attentional disorders (Hudkins et al., 2011).
Evaluation of Pyrazole and Pyrazolopyrimidines for Antimicrobial Activity
- Shamroukh et al. (2013) synthesized and evaluated novel pyrazole and pyrazolopyrimidine derivatives for antimicrobial activity, indicating potential applications in battling microbial infections (Shamroukh, Rashad, Ali, & Abdel-Megeid, 2013).
Antiulcer Agent Synthesis
- Research by Yamada et al. (1981) into pyridazine derivatives aimed at creating more potent and less toxic drugs for treating ulcers, revealing the therapeutic potential of such compounds (Yamada, Nobuhara, Shimamura, Yoshihara, Yamaguchi, & Ohki, 1981).
Glutaminase Inhibitor Design
- Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, indicating potential applications in cancer therapy (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Peripheral Benzodiazepine Receptor Study
- Fookes et al. (2008) synthesized fluorinated pyridazine derivatives for studying peripheral benzodiazepine receptors, contributing to the understanding of neurodegenerative disorders (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).
Histamine H3 Receptor Inverse Agonist Development
- Tao et al. (2012) optimized pyridazin-3-one compounds as histamine H3 receptor inverse agonists, suggesting use in central nervous system disorders (Tao, Aimone, Gruner, Mathiasen, Huang, Lyons, Raddatz, & Hudkins, 2012).
Wirkmechanismus
- The primary targets of this compound are not explicitly mentioned in the literature. However, pyridazinones exhibit a wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Target of Action
Biochemical Pathways
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-28(25,26)20-12-11-18(22-23-20)15-7-6-8-16(13-15)21-19(24)14-27-17-9-4-3-5-10-17/h3-13H,2,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGHTZUZAZWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.